6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C9H12N2O. This compound is characterized by the presence of a cyclopropylamino group attached to a dihydropyridinone ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of cyclopropylamine with a suitable precursor of the dihydropyridinone ring. One common method involves the use of cyclopropylamine and a pyridine derivative under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Cyclopropylamine Derivatives: Compounds with cyclopropylamine groups often show similar reactivity and applications.
Uniqueness
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of a cyclopropylamino group and a dihydropyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-[(cyclopropylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(11-9)6-10-7-4-5-7/h1-3,7,10H,4-6H2,(H,11,12) |
InChI Key |
HZIIABIOXSKKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.